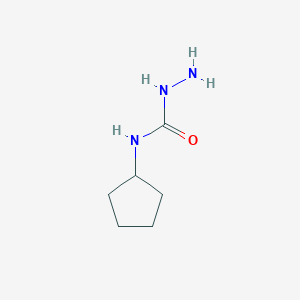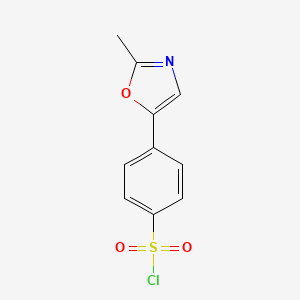
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Übersicht
Beschreibung
“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride . It is a solid at room temperature .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3. The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .Molecular Structure Analysis
The molecular formula of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is C10H8ClNO3S.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” include acylation, cyclodehydration, and sulfochlorination .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a solid at room temperature . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .Wissenschaftliche Forschungsanwendungen
Antiglaucomatous Drug Development
This compound has been identified as a promising drug candidate named oxazopt . It is an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma. The inhibition constants for different isoforms of human carbonic anhydrase are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This specificity could lead to the development of targeted therapies for glaucoma with potentially fewer side effects.
Antibacterial Applications
The compound has shown a combined potentiated effect when used with antibiotics like carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis , as well as gram-negative bacteria like Escherichia coli . This suggests its potential use in enhancing the effectiveness of existing antibiotics.
Antimonooxidase Activity
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has demonstrated antimonooxidase effects in vitro . This activity is significant because monooxidases play a role in various physiological processes, and their inhibition can be beneficial in treating diseases where these enzymes are dysregulated.
Anticancer Research
Research has indicated that derivatives of this compound have been evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . The structure-activity relationship studies of these derivatives can provide insights into designing more effective anticancer agents.
Enzyme Inhibition for Therapeutic Applications
The selective inhibition of human carbonic anhydrases by this compound has implications beyond ophthalmology. It can be applied in the treatment of conditions like epilepsy, oncology, and the development of anti-infective drugs . The ability to selectively inhibit specific isoforms of enzymes can lead to more precise treatments.
Synthesis of New Chemical Entities
Oxazole derivatives, such as 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride, serve as intermediates in the synthesis of new chemical entities in medicinal chemistry. They have been increasingly used due to their wide spectrum of biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . This versatility makes them valuable scaffolds in drug discovery.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNDJTZQWNDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

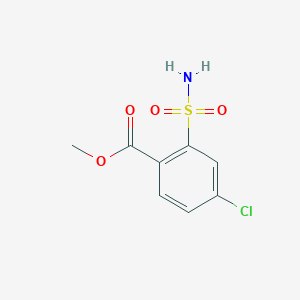
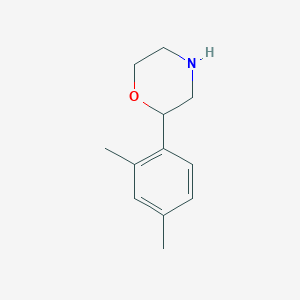
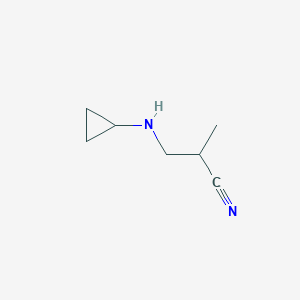
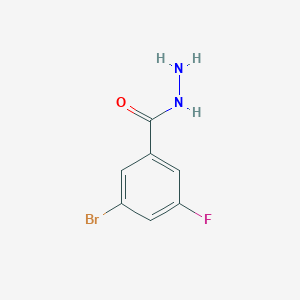
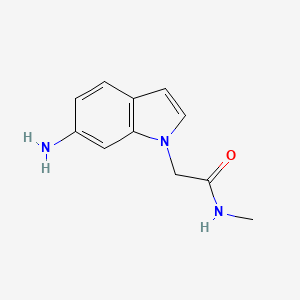
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
